Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
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Overview
Description
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold in drug design and synthesis.
Scientific Research Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has been found to exhibit numerous activities .
Mode of Action
Based on its structural similarity to other active compounds, it can be inferred that it may interact with its targets through a series of biochemical reactions, leading to changes in cellular functions .
Biochemical Pathways
Compounds with similar structures have been known to affect various pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Based on its structural similarity to other active compounds, it can be inferred that it may have significant effects on cellular functions .
Safety and Hazards
Future Directions
[1,2,4]Triazolo[1,5-a]pyridine derivatives, including “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate”, have found wide application in drug design . They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices . Furthermore, a compound was identified that exhibited a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This suggests that [1,2,4]triazolo[1,5-a]pyridine derivatives could be valuable for the development of new anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides under microwave conditions at 140°C in dry toluene. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of eco-friendly and additive-free conditions is emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its antimetabolite properties in purine biochemical reactions.
1,2,4-Triazolo[1,5-c]pyrimidine: Studied for its antiviral and antitumor activities.
Uniqueness
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which enhances its solubility and reactivity
Properties
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-6-10-8(9)11-12(5)6/h2-4H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCPXIWBBSGHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=NN21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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